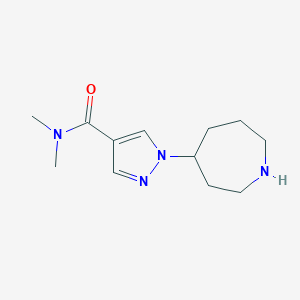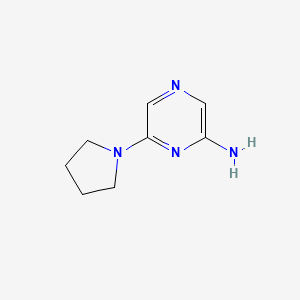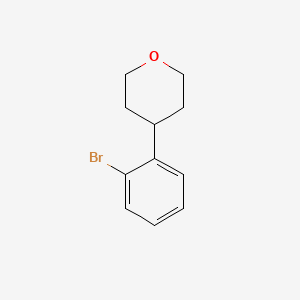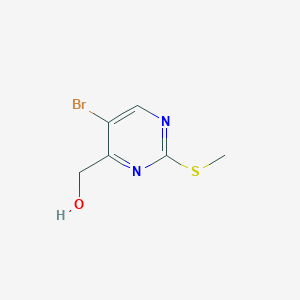
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
描述
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronic ester derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is particularly valuable in organic synthesis due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
作用机制
Target of Action
The primary target of 2-Bromothiazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The 2-Bromothiazole-5-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The 2-Bromothiazole-5-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s bioavailability is likely influenced by its stability and its ability to participate in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The molecular and cellular effects of the action of 2-Bromothiazole-5-boronic acid pinacol ester are the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action also results in the formation of a new Pd–C bond through the process of oxidative addition .
Action Environment
The action, efficacy, and stability of 2-Bromothiazole-5-boronic acid pinacol ester are influenced by environmental factors. For instance, the compound’s susceptibility to hydrolysis is dependent on the pH of the environment . The rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
生化分析
Biochemical Properties
2-Bromothiazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent . The interaction of 2-Bromothiazole-5-boronic acid pinacol ester with palladium catalysts facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules . Additionally, the stability and reactivity of this compound make it suitable for various biochemical applications, including the modification of biomolecules and the synthesis of bioactive compounds .
Cellular Effects
The effects of 2-Bromothiazole-5-boronic acid pinacol ester on various types of cells and cellular processes are of great interest in biochemical research. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the use of 2-Bromothiazole-5-boronic acid pinacol ester in the synthesis of bioactive molecules can lead to changes in cellular behavior, such as altered proliferation rates and metabolic activity . The precise impact of this compound on specific cell types and processes depends on the context of its application and the nature of the synthesized molecules.
Molecular Mechanism
The molecular mechanism of action of 2-Bromothiazole-5-boronic acid pinacol ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction . The formation of carbon-carbon bonds through this reaction is a key step in the synthesis of complex organic molecules, which can subsequently interact with various biomolecules and influence their function . Additionally, the stability and reactivity of 2-Bromothiazole-5-boronic acid pinacol ester contribute to its effectiveness in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromothiazole-5-boronic acid pinacol ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, which makes it suitable for prolonged use in biochemical experiments . The degradation of 2-Bromothiazole-5-boronic acid pinacol ester over time can impact its effectiveness and the outcomes of biochemical reactions . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical processes .
Dosage Effects in Animal Models
The effects of 2-Bromothiazole-5-boronic acid pinacol ester can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, 2-Bromothiazole-5-boronic acid pinacol ester may exhibit toxic or adverse effects, which can include disruptions in cellular function and metabolic processes . Careful dosage optimization is essential to achieve the desired biochemical outcomes while minimizing potential adverse effects .
Metabolic Pathways
2-Bromothiazole-5-boronic acid pinacol ester is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in the synthesis of complex organic molecules, which can subsequently participate in metabolic processes . The interactions of 2-Bromothiazole-5-boronic acid pinacol ester with specific enzymes and cofactors can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromothiazole-5-boronic acid pinacol ester within cells and tissues are critical factors in its biochemical applications. This compound can interact with various transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . The distribution of 2-Bromothiazole-5-boronic acid pinacol ester within cells can influence its activity and effectiveness in biochemical reactions . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 2-Bromothiazole-5-boronic acid pinacol ester plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2-Bromothiazole-5-boronic acid pinacol ester within subcellular structures can impact its interactions with biomolecules and its effectiveness in biochemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 2-bromothiazole with a boronic acid derivative in the presence of a base and a catalyst. One common method is to use a palladium catalyst in a Suzuki–Miyaura coupling reaction, where the boronic acid derivative is pinacol boronic ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a base or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.
Protodeboronation: Bases like potassium hydroxide or acids like hydrochloric acid.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.
科学研究应用
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
相似化合物的比较
Similar Compounds
- Thiazole-5-boronic acid pinacol ester
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Pyridine-4-boronic acid pinacol ester
Uniqueness
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its bromine substituent, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable for synthesizing complex molecules that require precise functionalization.
属性
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXJAZNSCUXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BBrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402166-32-8 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)


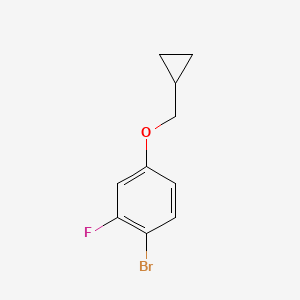

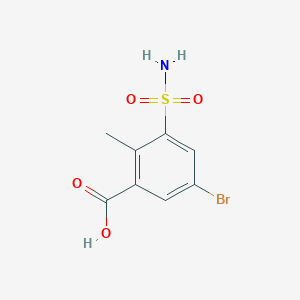
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
